methyl 2-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[4-(aminocarbonyl)-4,1’-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bipiperidine moiety and a dimethoxybenzoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[4-(aminocarbonyl)-4,1’-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate typically involves multiple stepsThe final step involves the coupling of the bipiperidine intermediate with the dimethoxybenzoate moiety under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-({[4-(aminocarbonyl)-4,1’-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[4-(aminocarbonyl)-4,1’-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-({[4-(aminocarbonyl)-4,1’-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Methyl 2-({[4-(aminocarbonyl)-4,1’-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate include:
- Methyl 4-({[4-(aminocarbonyl)-1’,4-bipiperidin-1-yl]carbothioyl}amino)phenyl]acetate
- Methyl 4-({[4-(aminocarbonyl)-4,1’-bipiperidin-1-yl]carbothioyl}amino)benzoate .
Uniqueness
The uniqueness of Methyl 2-({[4-(aminocarbonyl)-4,1’-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate lies in its specific structural features, such as the presence of the bipiperidine moiety and the dimethoxybenzoate group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C22H32N4O5S |
---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
methyl 2-[(4-carbamoyl-4-piperidin-1-ylpiperidine-1-carbothioyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C22H32N4O5S/c1-29-17-13-15(19(27)31-3)16(14-18(17)30-2)24-21(32)25-11-7-22(8-12-25,20(23)28)26-9-5-4-6-10-26/h13-14H,4-12H2,1-3H3,(H2,23,28)(H,24,32) |
InChI-Schlüssel |
STXOTRROGSLHOA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.